molecular formula C18H17ClN2OS2 B3654862 3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3654862
M. Wt: 376.9 g/mol
InChI Key: BJKXUTIHJDTBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . The results showed that some compounds exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core with various substituents . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Future Directions

The future directions for research on “3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could include further optimization of the structure to enhance antimycobacterial activity, investigation of the mechanism of action, and preclinical and clinical testing for antitubercular activity .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c1-3-9-21-17(22)15-10-14(4-2)24-16(15)20-18(21)23-11-12-5-7-13(19)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXUTIHJDTBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
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3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
3-allyl-2-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

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